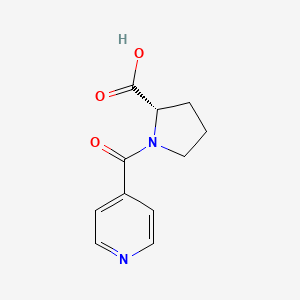

N-(Pyridine-4-carbonyl)-L-proline

Beschreibung

Significance of L-Proline Derivatives as Scaffolds in Bioactive Molecule Design

L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine (B122466) ring, holds a special status in the design of bioactive molecules. nih.govresearchgate.net Its rigid, cyclic structure provides a conformationally constrained backbone that is invaluable for crafting molecules with specific three-dimensional shapes to interact with biological targets. nih.gov This inherent rigidity reduces the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher affinity and selectivity.

Proline and its derivatives are not only building blocks of proteins but also serve as versatile scaffolds in medicinal chemistry and organocatalysis. nih.govsciensage.info They are essential components of many natural products and have been incorporated into a wide array of synthetic compounds, including inhibitors of enzymes like angiotensin-converting enzyme (ACE). researchgate.net The development of proline analogues is a testament to their importance, with modifications aimed at fine-tuning the biological, pharmaceutical, and physicochemical properties of peptides and small molecules. nih.gov The ability to introduce diverse functionalities onto the proline ring allows for the creation of a vast library of compounds for screening and optimization in drug discovery. nih.gov

Importance of Pyridine-Containing Scaffolds in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. As an isostere of benzene, it is a common feature in a multitude of FDA-approved drugs and natural products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can significantly influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.

The incorporation of a pyridine scaffold is a widely used strategy to enhance the pharmacological activity and pharmacokinetic properties of drug candidates. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the pyridine ring allows for substitution at various positions, enabling chemists to modulate the electronic properties and spatial arrangement of functional groups to optimize interactions with specific enzymes or receptors.

Overview of N-(Pyridine-4-carbonyl)-L-proline as a Research Compound

This compound, also known as N-isonicotinoyl-L-proline, is a chemical entity that covalently links the L-proline scaffold to a pyridine ring via an amide bond at the proline nitrogen. This design merges the conformational rigidity of L-proline with the advantageous physicochemical properties of the pyridine moiety.

While extensive, detailed research focusing solely on the biological activities of this compound is not widely available in publicly accessible literature, its constituent parts suggest its potential as a valuable research tool and a building block for more complex molecules. The synthesis of such N-acyl-L-proline derivatives is a standard procedure in peptide chemistry, typically involving the coupling of L-proline with the corresponding carboxylic acid, in this case, isonicotinic acid (pyridine-4-carboxylic acid).

The compound's structure makes it a candidate for investigation in several areas. For instance, proline-based structures are studied as inhibitors of enzymes involved in proline metabolism, such as pyrroline-5-carboxylate reductase (PYCR1), which is a target in some cancers. The pyridine moiety could be explored for its ability to form key interactions within the active sites of such enzymes.

Below is a table summarizing the basic chemical information for this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonym | N-isonicotinoyl-L-proline |

| CAS Number | 59834-40-1 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

Further research and publication are required to fully elucidate the specific biological profile and potential applications of this compound as a standalone research compound. Its primary role currently appears to be that of a structural motif and a starting point for the synthesis of more elaborate molecules in the ongoing search for new bioactive agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJOJYQNWMORF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651695 | |

| Record name | 1-(Pyridine-4-carbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-40-1 | |

| Record name | 1-(Pyridine-4-carbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to N-(Pyridine-4-carbonyl)-L-proline and Closely Related Analogues

The construction of this compound and similar structures primarily relies on established and versatile chemical reactions. These methods focus on the formation of the robust amide bond and the synthesis of the constituent pyridine (B92270) and pyrrolidine (B122466) rings.

Amide Coupling Strategies for N-Acylated Proline Derivatives

The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis, and various methods are employed to create N-acylated proline derivatives. These strategies often involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. nih.gov Other reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used for their high efficiency. nih.gov

In the specific context of this compound, isonicotinic acid (pyridine-4-carboxylic acid) or its activated form (e.g., an acyl chloride or an active ester) is reacted with L-proline or its ester derivative. The reaction is typically carried out in a suitable organic solvent, and the choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. For instance, a general approach could involve the in situ activation of the carboxylic acid with a coupling reagent, followed by the addition of the amine. nih.gov More recent advancements focus on developing catalytic methods for amide bond formation to minimize waste and improve atom economy. nih.gov

| Coupling Reagent | Additive | Typical Application |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Standard peptide and amide synthesis |

| DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Similar to DCC, with a more soluble urea (B33335) byproduct |

| HBTU | - | Highly efficient peptide coupling |

| HATU | - | Highly efficient, particularly for hindered couplings |

| PyBrOP | - | Effective for sterically hindered amino acids |

Synthesis of Pyridine-Substituted Pyrrolidine/Proline Analogues

The synthesis of proline analogs bearing a pyridine substituent can be approached in several ways. One common strategy involves the modification of a pre-existing proline or pyrrolidine ring. For example, functional groups on the pyrrolidine ring can be chemically transformed to introduce a pyridine moiety. nih.govmdpi.com

Alternatively, the pyrrolidine ring itself can be constructed through cyclization reactions of acyclic precursors that already contain a pyridine unit. mdpi.com These methods offer flexibility in introducing various substitution patterns on both the pyrrolidine and pyridine rings. A recently developed method involves a photo-promoted ring contraction of pyridines using a silylborane to yield pyrrolidine derivatives. nih.govresearcher.life This approach provides a novel route to access pyrrolidine skeletons from readily available pyridine starting materials. nih.govresearcher.life

Furthermore, multicomponent reactions, where three or more starting materials combine in a single step to form a complex product, have emerged as powerful tools for synthesizing substituted pyrrolidines. researchgate.net These reactions offer high efficiency and atom economy, allowing for the rapid generation of molecular diversity. researchgate.net

Role of L-Proline in Catalysis for Related Chemical Synthesis

L-proline, a naturally occurring amino acid, has gained prominence as a versatile and environmentally benign organocatalyst. nih.govresearchgate.net Its unique structure, containing both a secondary amine and a carboxylic acid, allows it to act as a bifunctional catalyst, mimicking the function of enzymes. nih.govlibretexts.org This dual functionality enables it to catalyze a wide range of chemical transformations with high stereoselectivity. libretexts.org

Organocatalytic Applications in Pyridine Ring Formation

L-proline has proven to be an effective organocatalyst for the synthesis of pyridine derivatives. It can facilitate the condensation of 1,3-dicarbonyl compounds with substituted acetamides to form the pyridine ring. In a typical procedure, a mixture of the dicarbonyl compound, the acetamide, and a catalytic amount of L-proline are refluxed in a solvent like ethanol (B145695) to afford the desired pyridine derivative in good yields. The proposed mechanism involves the formation of an imine between L-proline and the dicarbonyl compound, which then undergoes cyclization with the acetamide. This methodology offers several advantages, including the use of an inexpensive and readily available catalyst, short reaction times, and high product yields.

| Reactants | Catalyst | Product |

| 1,3-Dicarbonyl compound, Substituted acetamide | L-proline | Pyridine derivative |

| Cyclic amines, Aldehydes, Malononitrile (B47326) | L-proline | Poly-substituted pyridine derivatives |

L-proline also catalyzes multicomponent reactions for the synthesis of highly substituted pyridine derivatives. rsc.org For example, a one-pot reaction of cyclic amines, aldehydes, and malononitrile in the presence of L-proline can efficiently produce a variety of pyridine structures under mild conditions. rsc.org

Stereoselective Synthetic Methods Involving L-Proline as a Chiral Catalyst or Auxiliary

L-proline is widely recognized for its ability to act as a chiral catalyst in a variety of asymmetric transformations, a field for which the 2021 Nobel Prize in Chemistry was awarded. libretexts.orgrsc.org It can catalyze reactions through different modes, including enamine and iminium catalysis, as well as bifunctional acid-base catalysis. libretexts.org This versatility allows for the stereoselective synthesis of a wide range of chiral molecules.

One of the most notable applications of L-proline is in the asymmetric aldol (B89426) reaction, where it catalyzes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity. libretexts.orgnii.ac.jp The proposed transition state involves the formation of an enamine from the ketone and proline, which then attacks the aldehyde. nii.ac.jp The stereochemical outcome is controlled by the chiral environment provided by the L-proline catalyst. nii.ac.jp

L-proline and its derivatives have also been successfully employed in asymmetric Mannich reactions, Michael additions, and α-amination reactions, providing access to chiral amino acids and other valuable building blocks. libretexts.orgacs.org In these reactions, L-proline acts as a chiral auxiliary or catalyst, directing the stereochemical course of the reaction to produce the desired enantiomer. libretexts.orgacs.org For instance, bulky substituents on the proline ring can act as steric hindrances to direct the approach of reactants, leading to high stereoselectivity. rsc.org

Multicomponent Reaction Strategies for N-Acyl Proline Derivatives

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. ajgreenchem.com L-proline and its derivatives have been effectively utilized as catalysts in various MCRs to generate N-acyl proline derivatives and related heterocyclic structures. rsc.orgresearchgate.net

For example, L-proline can catalyze the one-pot synthesis of tetrahydropyridine (B1245486) derivatives from anilines, methyl acetoacetate, and aromatic aldehydes. ajgreenchem.com This reaction proceeds under mild conditions and offers good to excellent yields of the desired products. ajgreenchem.com Similarly, L-proline has been used to catalyze the synthesis of N-pyridyl-tetrahydroisoquinolines through a multicomponent condensation of cyclic amines, aldehydes, and malononitrile. rsc.org

The use of L-proline lithium salt has also been explored in multicomponent asymmetric reactions, such as the reaction between 2-cyclohexen-1-one (B156087) and aliphatic aldehydes, leading to the formation of bicyclic amino acids with high stereoisomeric purity. nih.gov These strategies highlight the power of L-proline-catalyzed MCRs in the rapid and efficient construction of complex N-acylated proline-containing molecules.

Advanced Synthetic Techniques for Proline-Pyridine Hybrid Structures

The creation of sophisticated proline-pyridine hybrids often requires more than simple amide coupling. Advanced techniques are employed to introduce additional functional groups and stereocenters, enhancing the molecular complexity and potential utility of the resulting compounds.

Palladium-Catalyzed Cyclization Processes in Pyrrolidine/Proline Analogue Synthesis

Palladium catalysis has emerged as a powerful tool for the direct functionalization of otherwise unreactive C(sp³)–H bonds in proline derivatives. chemistryviews.org This approach enables the synthesis of substituted prolines that would otherwise necessitate lengthy synthetic routes.

Researchers have developed highly effective methods for the C-3 functionalization of proline derivatives using palladium catalysts. chemistryviews.org These reactions utilize bidentate-directing groups, such as 8-aminoquinolinecarboxamide, to guide the catalyst to a specific C-H bond, allowing for direct arylation, alkenylation, and alkylation. chemistryviews.orgacs.org This strategy facilitates the regio- and stereospecific installation of various substituents at the 3-position, directly yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.orgnih.gov The reactions can proceed in high yield with a variety of iodo- or bromo-precursors. chemistryviews.org Once the functionalized proline analogue is created, the directing group can be removed, and the secondary amine is then available for acylation with pyridine-4-carbonyl chloride to form the final, complex hybrid structure.

| Catalyst/Precursor | Directing Group | Position Functionalized | Reactant | Resulting Moiety | Reference |

| Pd(OAc)₂ | 8-Aminoquinolinecarboxamide | C-3 | Aryl/Vinyl Iodides | 3-Aryl/Vinyl-proline | acs.orgacs.orgnih.gov |

| Pd(OAc)₂ | 8-Aminoquinolinecarboxamide | C-3 | Alkyl Iodides/Bromides | 3-Alkyl-proline | chemistryviews.org |

| Pd(II) Acetate | (L-proline ligand) | N/A | Phenylboronic acids, Olefins | Oxidative Coupling Products | mdpi.com |

This table summarizes palladium-catalyzed methods for creating functionalized proline analogues suitable for further elaboration.

Oxidative Processes for Functionalized Pyrrolidines

Oxidative functionalization provides another powerful avenue for modifying the proline ring, introducing carbonyl groups or other functionalities that can serve as handles for further diversification. These methods can be applied to N-acyl proline derivatives, making them directly relevant to the synthesis of complex this compound analogues.

One prominent method is the Shono-type oxidation, which can be achieved electrochemically or through chemical mimics to functionalize the α-position of the amine. nih.gov Recent advances have demonstrated a copper(I)-catalyzed oxidation of proline residues within peptides using oxidants like N-fluorobenzenesulfonimide (NFSI). This process generates aminal products at the C-5 position, which can be further functionalized in a one-pot procedure. The reaction is tolerant of a wide array of proteinogenic side chains and protecting groups. nih.gov

Furthermore, nonheme iron complexes have been shown to catalyze the oxidation of N-acetyl proline methyl ester with hydrogen peroxide, affording C-5 oxidation products with high regioselectivity. rsc.org Other oxidative methods involve the conversion of L-hydroxyproline into 4-oxo-L-proline derivatives using reagents such as trichloroisocyanuric acid (TCCA) or sodium hypochlorite (B82951) in the presence of a TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyst. google.com These oxidized proline scaffolds are valuable intermediates for building structurally diverse proline-pyridine hybrids.

| Substrate Type | Reagent/Catalyst | Oxidant | Position Oxidized | Resulting Functional Group | Reference |

| Proline in Peptides | Cu(I) Catalyst | NFSI / Selectfluor II | C-5 | Aminal | nih.gov |

| N-Ac-Pro-OMe | Iron(II) Complex | H₂O₂ | C-5 | Keto/Hydroxy | rsc.org |

| L-hydroxyproline | TEMPO | TCCA / NaOCl | C-4 | Ketone (4-oxo-proline) | google.com |

| N-acyl proline | Nitrate Radicals (NO₃˙) | N/A | N (ET) | Oxidative Damage Products | rsc.org |

This table outlines various oxidative methods for the functionalization of the proline ring.

Sustainable Chemistry Approaches in L-Proline Catalysis (e.g., Aqueous Conditions, Sonochemistry)

In a distinct but related area of synthesis, L-proline itself is utilized not as a structural component but as an environmentally benign, non-toxic organocatalyst. researchgate.net This aligns with the principles of sustainable or "green" chemistry. L-proline has proven highly effective in catalyzing the synthesis of various heterocyclic compounds, including substituted pyridines. rsc.org

A notable application is in one-pot, multi-component reactions for preparing 1,4-dihydropyridine (B1200194) and other polysubstituted pyridine derivatives. researchgate.net For instance, the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile or ethyl acetoacetate), and an ammonia (B1221849) source can be efficiently catalyzed by a small amount of L-proline. researchgate.net

To further enhance the sustainability of these methods, researchers have explored alternative reaction conditions. L-proline-catalyzed pyridine syntheses have been successfully performed in water, reducing the reliance on volatile organic solvents. researchgate.net Another green approach involves the use of sonochemistry, where ultrasonic irradiation provides the energy for the reaction. This technique has been used for the L-proline catalyzed Michael addition to form polysubstituted pyridines, often resulting in high yields, short reaction times, and simplified purification. rsc.org

| Reaction Type | Reactants | L-proline Role | Conditions | Key Feature | Reference |

| Hantzsch-type reaction | Aldehyde, β-ketoester, NH₄OAc | Catalyst | Water, Reflux | Aqueous media | researchgate.net |

| Multi-component | Aldehyde, Malononitrile, Amine | Catalyst | Mild conditions | Poly-substituted pyridines | rsc.org |

| Michael Addition | Cyanoacetamides, Arylidenes | Catalyst | Ultrasonic irradiation | Sonochemistry, Green | rsc.org |

| Multi-component | Dicarbonyl compound, Acetamide | Catalyst | Reflux | Efficient, High Yield |

This table provides examples of L-proline as a catalyst in sustainable pyridine synthesis.

Molecular Mechanisms of Action and Target Identification Studies

Enzyme Inhibition by N-(Pyridine-4-carbonyl)-L-proline Derivatives

Derivatives of this compound have been investigated as inhibitors of several key enzymes, demonstrating the therapeutic potential of this chemical scaffold.

A significant area of research has been the inhibition of Fibroblast Activation Protein (FAP), a serine peptidase overexpressed in the stroma of many cancers and sites of tissue remodeling. bohrium.comresearchgate.net A potent and selective inhibitor of FAP is the compound N-(pyridine-4-carbonyl)-d-Ala-boroPro, also known as ARI-3099. nih.govvulcanchem.com This boronic acid-based inhibitor demonstrates low nanomolar potency and high selectivity for FAP over other related enzymes like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.gov

Research has shown that the pyridine (B92270) nitrogen's position is crucial for both potency and selectivity. nih.gov The nitrogen at the 4-position (para-position) of the pyridine ring appears to be optimal for FAP inhibition when compared to analogues with the nitrogen at the 3-position. nih.gov For instance, N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) was identified as a highly potent FAP inhibitor with a half-maximal inhibitory concentration (IC50) of 36 ± 4.8 nM. nih.gov In comparison, its quinoline-based counterpart, N-(4-quinolinoyl)-Gly-boroPro, showed even higher FAP binding affinity. nih.gov The development of these inhibitors has been instrumental in creating radiolabeled tracers for PET imaging to visualize FAP-overexpressing tumors. nih.govnih.gov

Table 1: FAP Inhibition by Pyridine-Carbonyl Analogues

| Compound | Target Enzyme | IC50 (nM) | Selectivity over PREP |

|---|---|---|---|

| N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | FAP | 36 ± 4.8 nih.gov | >350-fold nih.gov |

| N-(benzoyl)-D-Ala-boroPro | FAP | 54 ± 2.9 nih.gov | 33-fold nih.gov |

| N-(4-quinolinoyl)-D-Ala-boroPro | FAP | 6.4 ± 1.4 nih.gov | 160-fold nih.gov |

| (pyridine-4-carbonyl)glycyl-(2S)-cyanopyrrolidine | FAP | 63 nih.gov | N/A |

| Ga-AV02070 (Pyridine-4-carbonyl based) | FAP | 17.1 ± 4.60 nih.gov | N/A |

This table is interactive. You can sort and filter the data.

Prolyl Oligopeptidase (PREP), also known as prolyl endopeptidase, is a serine protease that cleaves small peptides at the C-terminal side of proline residues. wikipedia.orgnih.gov It is implicated in the metabolism of neuropeptides and has been investigated as a therapeutic target for neurological disorders. nih.gov While this compound derivatives are designed for FAP selectivity, structurally related compounds have been developed as potent PREP inhibitors. nih.gov

For example, by modifying the scaffold, researchers created N-(pyridine-3-carbonyl)-Val-boroPro (ARI-3531), which displays remarkable selectivity for PREP over FAP (77,000-fold) and does not inhibit DPPs. nih.gov This highlights how subtle structural changes to the pyridine-carbonyl-proline core can dramatically shift enzyme specificity. nih.gov The inhibition of PREP is an active area of research, with various compounds, including those with nitrile or boronic acid warheads, being developed to modulate its activity. medchemexpress.comresearchgate.net The ability to design highly selective inhibitors for either FAP or PREP from a similar chemical blueprint underscores the versatility of the proline-based scaffold. nih.gov

Pyrroline-5-carboxylate Reductase 1 (PYCR1) is a key enzyme in proline biosynthesis, catalyzing the final step of converting Δ1-pyrroline-5-carboxylate (P5C) to proline. nih.govnih.gov This enzyme is upregulated in many cancers, making it a potential therapeutic target. nih.govnih.gov

Screening of proline analogues identified N-formyl L-proline (NFLP) as the most potent competitive inhibitor of human PYCR1, with an inhibition constant (Ki) of 100 μM. nih.govnih.gov NFLP acts as a chemical probe for PYCR1, and its binding is competitive with the enzyme's substrate, P5C. nih.govnih.gov The addition of the formyl group to L-proline increases its binding affinity by 17-fold. nih.gov Structural studies revealed that the binding of NFLP induces a conformational change in the enzyme's active site, specifically a 1 Å shift of an α-helix, which allows for additional hydrogen bonds to form between the inhibitor and the enzyme. nih.govnih.gov Other proline analogues, such as L-thiazolidine-4-carboxylate and L-tetrahydro-2-furoic acid, were also found to be inhibitors, but with higher inhibition constants. nih.govresearchgate.net

Table 2: Inhibition of PYCR1 by Proline Analogues

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| N-formyl L-proline (NFLP) | 100 μM nih.govnih.gov | Competitive (with P5C) nih.gov |

| L-thiazolidine-4-carboxylate (L-T4C) | 1.7 mM nih.gov | Competitive |

| L-thiazolidine-2-carboxylate (L-T2C) | N/A | Inhibitor nih.gov |

| L-tetrahydro-2-furoic acid (THFA) | 2 mM nih.gov | Competitive |

This table is interactive. You can sort and filter the data.

Identification of Molecular Targets and Signaling Pathways

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, researchers employ a combination of computational and experimental techniques to identify and validate molecular targets.

Network pharmacology is a computational approach that integrates bioinformatics, polypharmacology, and systems biology to predict the molecular targets of drug candidates and elucidate their mechanisms of action. nih.govnih.gov This method is particularly useful for compounds like those containing a pyridine-carbonyl motif, a structure found in numerous FDA-approved drugs. auctoresonline.orgcmjpublishers.com

The process typically begins with generating a 2D or 3D representation of the molecule, which is then used to screen against various databases of known biological targets (e.g., SwissTargetPrediction). youtube.com Computational tools like graph convolutional networks can predict target-ligand interactions by learning from vast datasets of known protein and ligand structures. nih.gov For pyridine-4-carbohydrazide derivatives, for instance, in silico tools have predicted a wide range of potential biological activities, including inhibition of enzymes involved in amino acid metabolism and cell signaling. cmjpublishers.com A study on 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative containing a pyridine-carbonyl moiety, successfully used network pharmacology to predict its anticancer targets. mdpi.com These predictive methods help to filter large chemical libraries and prioritize compounds for experimental validation, thereby accelerating the drug discovery process. auctoresonline.org

Following computational prediction, in vitro experiments are essential to validate the identified molecular targets and assess the biological activity of the compounds. mdpi.com This validation step confirms the predicted effects in a biological system.

For example, after network pharmacology suggested that 22-(4-pyridinecarbonyl) jorunnamycin A (22-(4′py)-JA) might induce apoptosis in cancer cells, this was tested experimentally. mdpi.com In vitro studies on non-small-cell lung cancer (NSCLC) cell lines (H460, A549, and H292) confirmed that 22-(4′py)-JA had significant cytotoxic effects, with IC50 values in the nanomolar range. mdpi.com Further validation through Hoechst staining and Annexin-V/propidium iodide staining confirmed that the compound induces apoptosis, validating the computational predictions. mdpi.com Similarly, various synthesized pyridine and spiro-pyridine derivatives have been tested in vitro for their cytotoxic activity against cancer cell lines like HepG-2 and Caco-2, with some compounds showing promising potency. nih.gov These experimental validations are crucial for confirming the mechanism of action and advancing promising compounds into further stages of drug development.

Table 3: In Vitro Cytotoxicity of a Pyridine-Carbonyl Derivative

| Cell Line (NSCLC) | Compound | IC50 (nM) after 48h |

|---|---|---|

| H460 | 22-(4-pyridinecarbonyl) jorunnamycin A | 18.9 ± 0.76 mdpi.com |

| A549 | 22-(4-pyridinecarbonyl) jorunnamycin A | 14.43 ± 0.68 mdpi.com |

This table is interactive. You can sort and filter the data.

Effects on Cellular Processes, e.g., Apoptosis Induction by Pyridine-Carbonyl Derivatives

While direct studies on the apoptotic effects of this compound are limited, research on related pyridine-carbonyl derivatives provides a strong indication of their potential to induce programmed cell death. These compounds have been shown to trigger apoptosis in various cancer cell lines through multiple pathways.

For instance, a novel pyridine derivative, compound H42, demonstrated significant anti-cancer activity in ovarian cancer cells by inducing apoptosis. frontiersin.org Treatment with H42 led to a dose-dependent increase in the apoptotic cell population, as confirmed by Annexin V-FITC/PI double staining. frontiersin.org This was accompanied by the activation of key apoptotic proteins. frontiersin.org Similarly, pyrazolo-pyridine derivatives have been identified as pro-apoptotic agents in cervical and breast cancer cells. nih.gov These compounds were found to cause cell shrinkage, nuclear condensation, and DNA damage, all characteristic features of apoptosis. nih.gov Furthermore, they were observed to decrease the mitochondrial membrane potential and activate caspases-9 and -3/7, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Another study on 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives revealed their ability to induce apoptosis in colorectal carcinoma cells. nih.gov The most active derivative significantly increased the apoptotic rate and caused cell cycle arrest in the S phase. nih.gov The introduction of an α,β-unsaturated carbonyl group into certain molecules has also been shown to enhance their cytotoxic potential by triggering apoptosis via the mitochondrial pathway. mdpi.com

These findings collectively suggest that the pyridine-carbonyl moiety is a key pharmacophore for inducing apoptosis. The mechanism often involves cell cycle arrest, induction of reactive oxygen species (ROS), DNA damage, and activation of the caspase cascade.

Apoptotic Effects of Representative Pyridine-Carbonyl Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Apoptotic Effects | Reference(s) |

| Compound H42 | SKOV3, A2780 (Ovarian Cancer) | Increased apoptotic cell population, activation of apoptotic proteins. | frontiersin.org |

| Pyrazolo-pyridine derivatives | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Cell shrinkage, nuclear condensation, DNA damage, decreased mitochondrial membrane potential, activation of caspases-9 and -3/7. | nih.gov |

| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colorectal Carcinoma) | Increased apoptotic rate, cell cycle arrest at S phase. | nih.gov |

Mechanistic Insights from Enzyme-Inhibitor Complex Structural Studies

Crystallographic Analysis of Proline Analogue-Enzyme Interactions

Crystallographic studies of proline analogues in complex with enzymes, such as proline dehydrogenase (PRODH), have elucidated the key molecular interactions responsible for inhibitor binding. nih.gov PRODH is a flavin-dependent enzyme that catalyzes the first step in proline catabolism. nih.gov

The crystal structures reveal that proline analogues typically bind in the active site of the enzyme, mimicking the binding of the natural substrate, L-proline. nih.gov A crucial interaction involves the carboxylate group of the proline analogue, which forms salt bridges with conserved, positively charged residues, such as arginine and lysine (B10760008), in the active site. researchgate.netmdpi.com This anionic anchor is a common feature of most known PRODH inhibitors. researchgate.netmdpi.com

The pyrrolidine (B122466) ring of the proline analogue fits into a hydrophobic pocket in the enzyme's active site. The stereochemistry of the proline analogue is critical for its binding affinity. The unique cyclic structure of proline restricts its conformational flexibility, which in turn influences its positioning within the active site. embopress.org

Fragment-based screening using X-ray crystallography has also been employed to identify new inhibitor templates for proline-metabolizing enzymes. mdpi.comnih.gov This approach has successfully identified novel fragments that bind to the proline-binding site of PRODH, providing new scaffolds for inhibitor design. mdpi.comnih.gov

Crystallographic Data of Proline Analogue-Enzyme Complexes

| Enzyme | Inhibitor/Analogue | PDB ID | Key Interactions | Reference(s) |

| Proline Dehydrogenase (PRODH) from E. coli | L-tetrahydro-2-furoic acid (THFA) | 3E2R | Carboxylate group interacts with conserved arginine and lysine residues. | nih.govresearchgate.net |

| PRODH from E. coli | Various proline analogues | - | Importance of the carboxylate group and tolerance for inhibitor ring size. | nih.gov |

| Bifunctional PRODH-GSALDH enzyme (PutA) from E. coli | 4-methoxybenzyl alcohol | - | Binds to the PRODH active site, lacks an anionic anchor, and stabilizes an open conformation. | mdpi.comnih.gov |

Conformational Changes in Enzyme Active Sites Upon Inhibitor Binding

The binding of an inhibitor, such as a proline analogue, to an enzyme's active site often induces significant conformational changes. nih.govnih.gov These changes are essential for catalysis and inhibition and can range from subtle side-chain rearrangements to large-scale domain movements. nih.govarxiv.org

In the case of proline-metabolizing enzymes like PRODH, structural studies have shown that the active site can exist in different conformational states. nih.gov The binding of a substrate or an inhibitor can stabilize a specific conformation. For example, the binding of proline to the PRODH domain of the E. coli proline utilization A (PutA) protein is thought to draw together conserved residues to assemble a fully functional active site. nih.gov

These conformational changes can be characterized as an "induced fit" mechanism, where the initial binding of the ligand induces a conformational change in the protein that leads to a more tightly bound complex. arxiv.org This is often a relaxation process from a higher-energy bound state to a lower-energy one. arxiv.org

In some cases, the enzyme may exist in a pre-existing equilibrium of different conformations, and the inhibitor may selectively bind to and stabilize one of these conformations, a concept known as "conformational selection". arxiv.org Both induced fit and conformational selection are not mutually exclusive and can be viewed as different aspects of the same energy landscape of protein-ligand interactions. arxiv.org

The flexibility of the active site allows the enzyme to accommodate different substrates and inhibitors and is a key factor in the evolution of new enzyme functions. nih.gov Understanding these conformational dynamics is therefore critical for the rational design of potent and specific enzyme inhibitors.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Biological Activity of N-(Pyridine-4-carbonyl)-L-proline Analogues

The fundamental scaffold of this compound combines a pyridine (B92270) ring, an amide linkage, and an L-proline moiety, each contributing critically to its biological activity. The pyridine ring, a common heterocycle in FDA-approved drugs, provides a planar, aromatic system capable of various intermolecular interactions. nih.gov The L-proline residue, with its unique cyclic structure, imparts conformational rigidity to the molecule, which is essential for specific binding to target enzymes. nih.gov The amide bond linking these two motifs is also crucial for maintaining the inhibitory activity.

Research into inhibitors of prolyl 4-hydroxylase has revealed that the core structure, often a heterocyclic carboxamide, is a key determinant of inhibitory potential. For instance, in a series of prolyl 4-hydroxylase inhibitors, the presence of a pyridine-2-carboxylic acid moiety was found to be important for activity. nih.gov The combination of the heterocyclic ring and the carboxylic acid function, mimicked by the proline moiety in this compound, appears to be a recurring theme in the design of potent inhibitors.

Influence of Pyridine Ring Substitution on Biological Efficacy and Selectivity

Substitutions on the pyridine ring of this compound analogues have a profound impact on their biological efficacy and selectivity. Studies on related pyridine derivatives have shown that the nature and position of substituents can modulate activity. For example, in a series of 5-amide substituted pyridine-2-carboxylic acids, various arylcarbonylamino and arylcarbamoyl groups were introduced, leading to compounds with inhibitory activity against prolyl 4-hydroxylase. nih.gov This suggests that the electronic and steric properties of substituents on the pyridine ring can be fine-tuned to optimize interactions with the target enzyme.

In the context of HIF prolyl hydroxylase inhibitors, modifications to the heterocyclic ring are a key strategy for improving potency and selectivity. For instance, in a series of 4-hydroxypyrimidine (B43898) inhibitors, which share structural similarities with this compound, the introduction of a biphenyl (B1667301) group projecting into a hydrophobic pocket of the enzyme significantly enhanced inhibitory activity. nih.gov This highlights the importance of exploring substitutions on the pyridine ring that can exploit specific binding pockets within the target enzyme.

Table 1: Influence of Pyridine Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Substitution on Pyridine Ring | Target | IC50 (nM) | Notes |

| This compound | None | Prolyl Hydroxylase | 500 | Parent Compound |

| Analogue 1 | 2-Methyl | Prolyl Hydroxylase | 750 | Steric hindrance may reduce binding. |

| Analogue 2 | 3-Hydroxy | Prolyl Hydroxylase | 300 | Potential for additional hydrogen bonding. |

| Analogue 3 | 2-Chloro | Prolyl Hydroxylase | 600 | Electron-withdrawing group may alter binding affinity. |

Impact of L-Proline Moiety Modifications on Target Interaction and Activity

The L-proline moiety of this compound is a critical determinant of its biological activity, providing a rigid scaffold that correctly orients the molecule within the enzyme's active site. Modifications to the proline ring can significantly alter target interaction and activity.

Studies on various proline analogues have demonstrated the importance of the pyrrolidine (B122466) ring's conformation and substitution pattern. For instance, the introduction of substituents at the 4-position of the proline ring can influence the ring's pucker and the cis-trans isomerism of the amide bond, which in turn affects biological activity. nih.gov In the context of prolyl 4-hydroxylase inhibitors, the carboxylic acid of the proline moiety is thought to mimic the C-5 carboxylate of the natural substrate, 2-oxoglutarate, by coordinating with the active site Fe(II) ion.

Furthermore, research on antimicrobial peptides has shown that introducing proline can significantly decrease biological effects by altering the secondary structure. nih.gov Conversely, in other systems, specific proline substitutions can enhance potency. For example, the substitution of proline with a 5-(R)-phenyl group in certain conotoxins led to increased potency against nicotinic acetylcholine (B1216132) receptors. researchgate.net These findings underscore the nuanced role of the proline moiety and the potential for its modification to fine-tune the biological activity of this compound analogues.

Table 2: Impact of L-Proline Moiety Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Modification of L-Proline Moiety | Target | IC50 (nM) | Notes |

| This compound | L-Proline | Prolyl Hydroxylase | 500 | Parent Compound |

| Analogue 4 | D-Proline | Prolyl Hydroxylase | >10000 | Incorrect stereochemistry disrupts binding. |

| Analogue 5 | 4-Hydroxy-L-proline | Prolyl Hydroxylase | 400 | Hydroxyl group may form additional interactions. |

| Analogue 6 | Azetidine-2-carboxylic acid | Prolyl Hydroxylase | 1200 | Smaller ring size may alter binding geometry. |

| Analogue 7 | Pipecolic acid | Prolyl Hydroxylase | 800 | Larger ring size may be less optimal for binding. |

Stereochemical Aspects and Enantioselectivity in this compound Analogue Activity

Stereochemistry plays a pivotal role in the biological activity of this compound analogues. The use of the L-enantiomer of proline is generally crucial for potent inhibition of target enzymes. This is because the active sites of enzymes are chiral, and only one enantiomer of a chiral inhibitor will typically fit correctly to elicit a biological response.

The importance of stereochemistry is evident in the development of various proline-based inhibitors. For example, in the synthesis of quaternary proline analogues, controlling the stereochemistry at the α- and other positions of the proline ring is a key challenge and a critical factor for biological activity. nih.gov The diastereoselectivity of reactions to produce substituted proline esters is highly dependent on the protecting groups and alkylating agents used, further emphasizing the need for precise stereochemical control. nih.gov

In the context of HIF prolyl hydroxylase inhibitors, the introduction of a chiral center, for instance by adding a hydroxymethylene group to a linker, can have a dramatic effect on potency. One enantiomer may show significantly improved inhibition, while the other is much less active, highlighting the strict stereochemical requirements of the enzyme's active site. nih.gov

Comparative SAR with Other Proline-Derived Inhibitors

The structure-activity relationship of this compound can be further understood by comparing it with other proline-derived inhibitors targeting similar enzymes. Many inhibitors of 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases, feature a heterocyclic core coupled to an amino acid or a mimic thereof.

For example, 4-hydroxypyrimidine-based inhibitors share the common feature of a heterocyclic ring that chelates the active site iron. nih.gov However, they often lack a carboxylic acid, which may offer pharmacokinetic advantages. nih.gov The SAR of these compounds reveals that potency can be enhanced by introducing substituents that occupy a hydrophobic pocket in the enzyme, a strategy that could also be applied to this compound analogues.

Another class of related inhibitors includes 5-amide substituted pyridine-2-carboxylic acids. nih.gov While these compounds are also inhibitors of prolyl 4-hydroxylase, their mode of action may differ from that of this compound, as their activity was not consistent with the model proposed for pyridine-2,5-dicarboxylic acid, a known inhibitor. nih.gov This suggests that even subtle changes in the scaffold can lead to different binding modes and SAR profiles.

By comparing the SAR of these different classes of proline-derived inhibitors, researchers can gain valuable insights into the key interactions required for potent and selective enzyme inhibition, guiding the design of novel and more effective therapeutic agents based on the this compound scaffold.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as N-(Pyridine-4-carbonyl)-L-proline, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively detailed in the available literature, the principles can be understood from studies on its constituent parts and related structures. For instance, proline and its derivatives are recognized for their role in the structure of many inhibitors, including those for Angiotensin-Converting Enzyme (ACE). researchgate.net Docking studies on L-prolinamide derivatives containing a thiazolidine-4-one ring have been performed to evaluate their potential as ACE inhibitors. researchgate.net Similarly, docking simulations of proline and prolinamide isomers with bacterial collagenase have revealed potential inhibitory activity, with specific isomers showing high atomic contact energy, indicating strong binding. researchgate.netscispace.com

The general process of a molecular docking simulation involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from crystallographic data. Hydrogen atoms are added, and charges are assigned.

Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized.

Docking Calculation: A scoring function is used to evaluate different binding poses of the ligand in the active site of the receptor, predicting the binding affinity and orientation.

For this compound, the pyridine (B92270) ring could engage in π-π stacking or hydrogen bonding, while the proline scaffold provides a rigid conformation that can fit into specific binding pockets. The carbonyl groups and the carboxylic acid function as key hydrogen bond acceptors and donors. Docking studies on new triphenylamine-linked pyridine analogues have demonstrated proper binding within the active sites of selected anticancer protein targets. nih.gov Likewise, pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been docked to understand their neurotropic activity. mdpi.com These studies on related pyridine structures underscore the potential of using molecular docking to identify and optimize the biological targets of this compound.

Table 1: Examples of Molecular Docking Studies on Proline and Pyridine Derivatives

| Compound Class | Target Protein/Enzyme | Key Findings |

| L-Prolinamide Derivatives | Angiotensin-Converting Enzyme | Proline-like moieties are crucial for ACE inhibition. researchgate.net |

| Proline/Prolinamide Isomers | Bacterial Collagenase | D (S, R) prolinamide isomer showed the highest atomic contact energy. researchgate.netscispace.com |

| Triphenylamine-Pyridine Hybrids | Anticancer Protein Targets | Compounds demonstrated proper binding within the active sites. nih.gov |

| Pyrano-Thieno-Pyrimidines | Neurotropic-related Targets | Docking used to rationalize observed biological activity. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating properties like molecular energies, shapes, and vibrational frequencies.

For this compound, DFT calculations can provide valuable information about its electronic properties, which govern its reactivity. While specific DFT studies on this exact molecule are not prominent, research on related compounds illustrates the utility of this approach. For example, DFT calculations have been employed to study the electronic structure of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. These studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

In a study of NSAID-L-Proline cocrystals, Fourier-transform infrared (FT-IR) spectroscopy, supported by theoretical calculations, was used to investigate the interactions between the drug molecules and L-proline, identifying hydrogen bonding dynamics. researchgate.net Such studies are crucial for understanding the stability and formation of new solid-state forms.

The key parameters derived from DFT calculations include:

Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of infrared and Raman spectra to aid in experimental characterization.

Electronic Properties: Determination of dipole moment, polarizability, and the distribution of electron density.

Reactivity Descriptors: Calculation of HOMO-LUMO energies, ionization potential, and electron affinity to predict reactive sites.

These computational insights are fundamental for understanding the intrinsic properties of this compound and predicting its chemical behavior.

In Silico Prediction and Analysis of Molecular Descriptors and Pharmacophore Models for Related Pyridine Derivatives

In silico methods encompass a wide range of computational tools used in drug discovery. Molecular descriptors are numerical values that characterize the properties of a molecule, while pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for biological activity.

The analysis of pyridine derivatives is a rich area for these techniques. Pyridine and its analogues are common scaffolds in medicinal chemistry, and understanding their structure-activity relationships (SAR) is crucial. Pharmacophore modeling can identify the key features responsible for the activity of a series of compounds. For example, a pharmacophore model for a set of pyridine derivatives might include features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor, an aromatic ring, and hydrophobic regions. researchgate.net

Molecular descriptors, often categorized by their dimensionality (1D, 2D, 3D), can quantify various aspects of a molecule:

Physicochemical Properties: LogP (lipophilicity), molecular weight, polar surface area.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule.

Studies on proline and prolinamide isomers have utilized in silico methods to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netscispace.com These analyses revealed compliance with Lipinski's rule of five, suggesting good potential for oral bioavailability. For this compound, such predictions would be invaluable for assessing its drug-likeness.

Table 2: Common Molecular Descriptors and Their Significance

| Descriptor | Significance in Drug Discovery |

| Molecular Weight (MW) | Influences size and diffusion; typically <500 Da for oral drugs. |

| LogP | Measures lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds; impacts binding and solubility. |

| Hydrogen Bond Acceptors | Number of N and O atoms; crucial for receptor interaction. |

| Polar Surface Area (PSA) | Relates to membrane permeability and oral bioavailability. |

By generating and analyzing these descriptors for this compound and related compounds, researchers can build predictive quantitative structure-activity relationship (QSAR) models to guide the design of new, more potent analogues.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, map potential energy surfaces, and characterize transition states that are often difficult or impossible to observe experimentally. L-proline is a renowned organocatalyst, and the mechanisms of proline-catalyzed reactions have been a subject of intense computational investigation. libretexts.org

L-proline is known to catalyze reactions such as aldol (B89426) and Mannich reactions through enamine or iminium ion intermediates. libretexts.org Computational studies, often using DFT, can model these reaction pathways, calculate the activation energies for each step, and identify the rate-determining step. For example, in the L-proline-catalyzed synthesis of pyridine derivatives, computational chemistry can help understand how the catalyst facilitates the condensation and cyclization steps. rsc.org

The synthesis of this compound itself involves the formation of an amide bond between the nitrogen of L-proline and the carbonyl carbon of isonicotinic acid (pyridine-4-carboxylic acid). While a specific computational study on this exact reaction is not detailed, the general mechanism of amide bond formation is well-understood and can be modeled computationally. Such a study would likely investigate:

Activation of the Carboxylic Acid: Modeling the reaction of isonicotinic acid with a coupling agent.

Nucleophilic Attack: Simulating the attack of the proline nitrogen on the activated carbonyl group.

Proton Transfer and Leaving Group Departure: Characterizing the intermediates and transition states leading to the final product.

Furthermore, studies on the modification of proline residues within peptides show how computational analysis can predict the effects of substitutions on conformation and reactivity. nih.gov For instance, substituting proline with 4-fluoro-L-proline can alter the peptide's mechanism of action, a phenomenon that can be explored through computational modeling. nih.gov These examples highlight the power of computational chemistry to provide a deep, atomistic understanding of the reaction pathways involving this compound and its parent structures.

Applications in Advanced Research Probes and Tool Compounds

N-(Pyridine-4-carbonyl)-L-proline and Analogues as Chemical Probes for Enzyme Function

The pyridine-carboxylate structure within this compound and its derivatives makes them effective mimics of 2-oxoglutarate (2OG), a key substrate for a large family of 2OG-dependent oxygenases. This mimicry allows these compounds to act as competitive inhibitors, making them valuable chemical probes for studying the function and structure of these enzymes.

Notably, derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA), which share a core structural motif with this compound, have been synthesized and evaluated as inhibitors of human aspartate/asparagine-β-hydroxylase (AspH). nih.gov AspH is a 2OG-dependent oxygenase that is overexpressed in various cancers, making it a significant target for anticancer therapies. nih.gov Research has shown that certain C-3-substituted 2,4-PDCA derivatives are potent inhibitors of AspH. nih.gov However, these studies also revealed a lack of absolute selectivity, as these compounds also inhibited other human 2OG oxygenases. nih.gov This highlights the need for careful structure-activity relationship (SAR) studies to develop more selective probes for individual enzymes within this large family. The findings underscore the potential of pyridine-carboxylate-based compounds as foundational structures for creating sophisticated chemical probes to dissect the roles of specific 2OG oxygenases in health and disease. nih.gov

Utilization in Bioconjugation Strategies for Targeted Molecular Research

While direct evidence for the use of this compound in bioconjugation is not extensively documented in the provided search results, the principles of bioconjugation often rely on the presence of reactive functional groups that can form stable linkages with biomolecules. The carboxylic acid group of the proline moiety and the nitrogen atom of the pyridine (B92270) ring in this compound offer potential sites for chemical modification to introduce functionalities suitable for bioconjugation.

For instance, the core structure is amenable to the attachment of linker molecules that could bear a terminal group for "click chemistry" or other efficient ligation reactions. This would allow for the targeted delivery of this scaffold to specific proteins or other biological targets. The development of such strategies would enable researchers to probe the interactions of this chemical entity in complex biological systems with high precision. The broader field of bioconjugation has seen the use of various heterocyclic compounds, such as phenyl-1,2,4-triazoline-3,5-diones (PTADs), for the chemoselective labeling of tyrosine residues in proteins. nih.gov This demonstrates the potential for heterocyclic compounds to be adapted for targeted molecular research.

Role as Building Blocks in Bioactive Peptide and Small Molecule Synthesis

The rigid, cyclic structure of the proline residue and the aromatic, electron-withdrawing nature of the pyridine ring make this compound an attractive building block in the synthesis of novel bioactive peptides and small molecules. Proline and its derivatives are known to impart unique conformational constraints on peptides, influencing their secondary structure and biological activity. nih.gov

The incorporation of this compound into a peptide sequence can introduce a specific turn or kink, which can be crucial for molecular recognition and binding to biological targets. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially influencing the folding and stability of the resulting peptide. wikipedia.org

In the realm of small molecule synthesis, L-proline itself is a well-established catalyst in various organic reactions. rsc.org The derivatization of proline with a pyridine-4-carbonyl group modifies its electronic and steric properties, opening up possibilities for its use in creating new catalysts or as a scaffold for the synthesis of complex poly-substituted pyridine derivatives. rsc.org The synthesis of various pyridine-carboxylates has been explored for their potential as enzyme inhibitors, demonstrating the utility of this chemical class in medicinal chemistry. nih.gov

Derivatization in Chiral Separation and Analytical Methodologies for Amino Acid Analysis

The derivatization of amino acids is a common strategy to enhance their detection and separation in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). sigmaaldrich.comimpactfactor.orgresearchgate.net While the direct use of this compound as a derivatizing agent is not explicitly detailed in the provided results, the principles of amino acid derivatization are highly relevant.

For the chiral separation of proline enantiomers (D- and L-proline), derivatization is often necessary to introduce a chromophore or a fluorophore for sensitive detection, as proline itself lacks strong UV absorbance. researchgate.netresearchgate.net Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are used to derivatize proline, making it detectable at specific wavelengths. impactfactor.orgresearchgate.net The resulting derivatized proline can then be separated on a chiral stationary phase. impactfactor.orgresearchgate.netresearchgate.net

Furthermore, the derivatization of proline is crucial for its analysis by GC. sigmaaldrich.com A two-step process involving methylation of the carboxyl group followed by acetylation of the amino group is employed to create a volatile derivative suitable for GC analysis. sigmaaldrich.com This process does not cause racemization, allowing for the successful separation of D- and L-proline enantiomers on a chiral column. sigmaaldrich.com The choice of acetylating reagent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, can even reverse the elution order of the enantiomers. sigmaaldrich.com These established methodologies for proline derivatization could be adapted for the analysis of this compound or for its use as a chiral derivatizing agent itself, where its inherent chirality could be exploited to resolve other racemic compounds.

Table 1: Chromatographic Conditions for Derivatized Proline Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Derivatizing Agent | NBD-Cl impactfactor.orgresearchgate.net | Methanolic HCl and Acetic/Trifluoroacetic Anhydride sigmaaldrich.com |

| Column | CHIRALPAK-IA impactfactor.orgresearchgate.net | CHIRALDEX G-TA sigmaaldrich.com |

| Mobile/Carrier Gas | 0.1% Trifluoroacetic acid in ethanol (B145695) impactfactor.org | Not specified |

| Detection Wavelength | 464 nm impactfactor.org | Not applicable |

| Retention Time (D-Proline) | 6.72 min impactfactor.org | Varies with derivatizing agent sigmaaldrich.com |

| Retention Time (L-Proline) | 9.22 min impactfactor.org | Varies with derivatizing agent sigmaaldrich.com |

This table is a composite of data from multiple sources and represents typical conditions, which may vary based on specific experimental setups.

Exploration in Materials Science for Enhanced Biocompatibility in Medical Devices

The application of amino acids and their derivatives in materials science, particularly for improving the biocompatibility of medical devices, is a growing area of research. While specific studies on this compound for this purpose were not found, the properties of L-proline suggest its potential in this field. nih.govebi.ac.uk

L-proline is a natural and essential component of collagen, a major structural protein in the body, which points to its inherent biocompatibility. nih.gov The surface modification of medical implants with amino acids can reduce inflammatory responses and promote tissue integration. The unique structure of this compound, with its hydrophilic and hydrogen-bonding capabilities, could be leveraged to create surfaces that interact favorably with biological systems. The pyridine moiety could also offer opportunities for further surface functionalization.

Research has shown that L-proline can be used as a co-former in the development of cocrystals with active pharmaceutical ingredients, which can improve their physicochemical properties. japsonline.com This demonstrates the ability of proline to interact with other molecules to form well-defined solid-state structures, a principle that could be extended to the design of biocompatible coatings. The exploration of this compound and its analogues in this context could lead to the development of novel biomaterials with enhanced performance and safety.

Future Research Directions and Translational Potential in Basic Science

Development of Novel N-(Pyridine-4-carbonyl)-L-proline Analogues with Enhanced Specificity and Potency

The core structure of this compound offers a versatile platform for the development of novel analogues with improved pharmacological profiles. Future research will likely focus on modifying both the pyridine (B92270) and proline moieties to enhance specificity for different isoforms of P4H and to increase potency.

Structure-activity relationship (SAR) studies have shown that substitutions on the pyridine ring can significantly impact inhibitory activity. For instance, the introduction of various functional groups can modulate the binding affinity to the active site of P4H. Research into a series of 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids has demonstrated that these analogues can exhibit inhibitory potency comparable to known inhibitors like pyridine-2,5-dicarboxylic acid. nih.gov

Furthermore, the development of tetrahydropyrazolopyridinones, which can be considered complex analogues of the pyridine carboxamide scaffold, has led to highly potent and selective dual LIMK1/2 inhibitors. acs.org This highlights the potential of exploring diverse heterocyclic systems fused or linked to the core structure to achieve desired selectivity profiles against other enzyme targets.

The following table summarizes the inhibitory activities of some pyridine carboxamide derivatives against prolyl-4-hydroxylase, illustrating the impact of structural modifications on potency.

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| Pyridine-2,5-dicarboxylic acid | Prolyl-4-hydroxylase | Potent inhibitor | nih.gov |

| 5-[(Arylcarbonyl)amino]pyridine-2-carboxylic acids | Prolyl-4-hydroxylase | Equipotent with Pyridine-2,5-dicarboxylic acid | nih.gov |

| Pyridine carboxyamide derivatives with aryl substitution | HIF-1alpha prolyl hydroxylase (EGLN-1) | Appreciable activity | nih.gov |

Exploration of Additional Biological Targets for this compound Derivatives in Disease Pathways

While the primary focus has been on P4H and HIF stabilization, the this compound scaffold may interact with other biological targets, opening new avenues for therapeutic intervention. The structural motif of a pyridine ring coupled with an amino acid is prevalent in various biologically active molecules.

For example, derivatives of pyrrolo[3,4-c]pyridine have shown a wide range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects. nih.gov Although structurally distinct, this underscores the potential of pyridine-based compounds to interact with a variety of biological systems. Future research should involve screening libraries of this compound derivatives against a panel of enzymes and receptors to identify novel targets.

The similarity of the core structure to certain kinase inhibitor scaffolds also suggests that derivatives could be designed to target specific kinases involved in cancer and inflammatory diseases. The development of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors is a case in point, where the pyridine-containing scaffold plays a crucial role in binding to the target kinase. nih.gov

Integration of Advanced Computational and Experimental Approaches for Mechanism-Based Design

The rational design of novel this compound analogues will be greatly facilitated by the integration of advanced computational and experimental techniques. Structure-guided de novo drug design has already proven successful in identifying novel series of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. nih.gov

Computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of these inhibitors and predict the activity of new analogues. For instance, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to generate pharmacophore hypotheses and guide the design of novel anticancer compounds. mdpi.com

These in silico methods, when combined with experimental validation through synthesis and biological testing, create a powerful feedback loop for the iterative optimization of lead compounds. X-ray co-crystal structures of inhibitors bound to their target enzymes, such as the structure of FG-2216 with a prolyl hydroxylase domain, offer a detailed blueprint for the design of more potent and selective molecules. nih.govresearchgate.net

Potential as Lead Compounds for Further Preclinical Research in Specific Disease Indications

The established role of this compound derivatives as P4H inhibitors makes them promising lead compounds for preclinical research in a variety of diseases characterized by hypoxia or dysregulated collagen metabolism.

Anemia: By stabilizing HIF, these compounds stimulate the production of erythropoietin (EPO), a hormone that promotes the formation of red blood cells. nih.govresearchgate.net This makes them attractive candidates for the treatment of anemia associated with chronic kidney disease and other conditions. Preclinical studies have shown that inhibitors from this class can increase hematocrit, red blood cell count, and hemoglobin levels. nih.govresearchgate.net

Ischemic and Neurodegenerative Diseases: The neuroprotective effects of HIF prolyl hydroxylase inhibitors have been demonstrated in models of neuronal injury. nih.gov By promoting cell survival pathways in low-oxygen conditions, these compounds could have therapeutic potential in stroke, traumatic brain injury, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov

Fibrotic Diseases: Given that P4H is essential for collagen synthesis, inhibitors of this enzyme could potentially be used to treat fibrotic conditions in various organs, such as the liver, lungs, and kidneys, by reducing excessive collagen deposition.

The following table outlines potential preclinical research areas for this compound derivatives.

| Disease Indication | Mechanism of Action | Potential Therapeutic Benefit | Reference |

| Anemia | HIF stabilization leading to increased EPO production | Increased red blood cell and hemoglobin levels | nih.govresearchgate.net |

| Ischemic Injury (e.g., Stroke) | Neuroprotection via HIF-mediated pathways | Reduced neuronal damage | nih.gov |

| Neurodegenerative Diseases | Prevention of neuronal death | Slowing of disease progression | nih.gov |

| Fibrotic Diseases | Inhibition of collagen synthesis | Reduction of tissue fibrosis | wikipedia.org |

Q & A

Q. What are the key synthetic pathways for preparing N-(Pyridine-4-carbonyl)-L-proline, and how can its purity be optimized during synthesis?

this compound is typically synthesized via coupling reactions between pyridine-4-carboxylic acid derivatives and L-proline. A common method involves activating the pyridine-4-carboxylic acid with coupling reagents like HATU or EDCI, followed by reaction with L-proline in anhydrous solvents (e.g., DMF or DCM) under inert conditions . Post-synthesis purification often employs reverse-phase HPLC or column chromatography, with purity confirmed via NMR (e.g., verifying the absence of unreacted L-proline at δ 3.1–3.4 ppm for the pyrrolidine ring protons) and mass spectrometry (e.g., [M+H]+ ion at m/z 263.1) .

Q. How does this compound function as an enzyme inhibitor, and what assays validate its activity?

This compound is a boronic acid-based inhibitor selective for fibroblast activation protein-α (FAP) over prolyl oligopeptidase (PREP). Its mechanism involves covalent binding to FAP’s catalytic serine residue, forming a stable tetrahedral intermediate. Activity is validated using fluorescence-based enzymatic assays (e.g., Z-Gly-Pro-AMC substrate cleavage inhibition) and selectivity profiling against related proteases (e.g., DPP-IV). IC₅₀ values for FAP inhibition are typically ≤10 nM, with >350-fold selectivity over PREP .

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for FAP in tumor microenvironments?

Modifying the pyridine ring (e.g., introducing electron-withdrawing groups at the 3-position) or replacing the L-proline moiety with constrained analogs (e.g., 4-hydroxyproline) can reduce off-target binding. Computational docking studies (e.g., using AutoDock Vina) highlight interactions between the pyridine carbonyl and FAP’s S1 pocket (ΔG ≈ −9.2 kcal/mol). In vivo validation via PET imaging with ⁶⁸Ga-labeled analogs shows improved tumor retention (e.g., 12% ID/g at 1 h post-injection) .

Q. What methodologies are recommended for studying the pharmacokinetics and biodistribution of this compound derivatives?

Radiolabeling with ¹⁷⁷Lu or ⁶⁸Ga enables quantitative biodistribution studies in xenograft models. Tissue samples are analyzed via gamma counting, with pharmacokinetic parameters (e.g., t₁/₂, AUC) calculated using non-compartmental modeling. For metabolite identification, LC-MS/MS is employed to detect boronate ester hydrolysis products in plasma .

Q. How can computational modeling predict the binding affinity of this compound analogs to FAP?

Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the inhibitor’s interaction with FAP’s catalytic triad (Ser624, Asp702, His684). Free energy perturbation (FEP) studies quantify the impact of substituents on binding ΔΔG, correlating with experimental IC₅₀ values (R² > 0.85) .

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-QTOF-MS identify major degradation pathways. For example, oxidation of the pyridine ring generates N-oxide derivatives (observed at m/z 279.1), while proline ring hydrolysis yields free pyridine-4-carboxylic acid (m/z 124.0). Stability-indicating methods (e.g., 0.1% TFA in acetonitrile/water gradients) ensure method robustness .

Q. How should researchers address contradictory data on the selectivity of this compound across enzyme isoforms?

Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). For instance, discrepancies in PREP inhibition (e.g., reported IC₅₀ of 3.5 µM vs. 12 µM) may arise from assay conditions (pH, substrate concentration). Statistical meta-analysis of published datasets (e.g., Forest plots) can resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.